molecular formula C13H11NO5S B6393292 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid CAS No. 1261934-89-7

6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid

Cat. No.: B6393292
CAS No.: 1261934-89-7
M. Wt: 293.30 g/mol
InChI Key: AKKKVFJJAJZHIE-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group at the 6th position, a methylsulfonyl group at the 3rd position of the phenyl ring, and a carboxylic acid group attached to the nicotinic acid structure

Properties

IUPAC Name

5-(3-methylsulfonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-20(18,19)10-4-2-3-8(5-10)11-6-9(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKKVFJJAJZHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688181
Record name 5-[3-(Methanesulfonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-89-7
Record name 5-[3-(Methanesulfonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: In an industrial setting, the production of 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    6-Hydroxynicotinic acid: Lacks the methylsulfonyl group, making it less hydrophobic.

    5-Methylsulfonyl-2-nicotinic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability.

Uniqueness: 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid is unique due to the presence of both the hydroxyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical reactivity and potential biological activity .

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